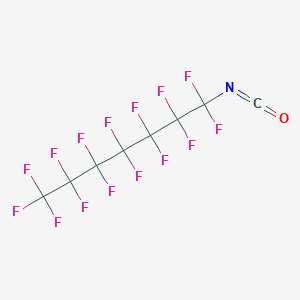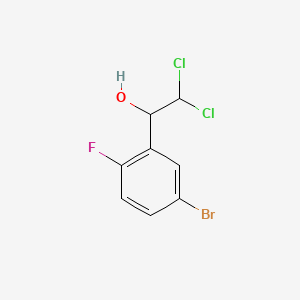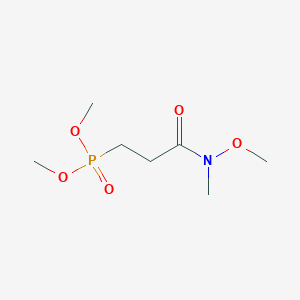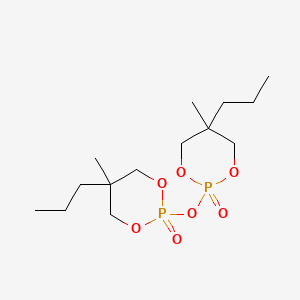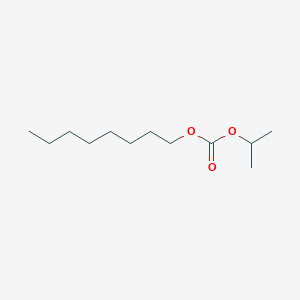
Octyl propan-2-yl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl propan-2-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of an octyl group and a propan-2-yl group attached to a carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
Octyl propan-2-yl carbonate can be synthesized through the reaction of octanol and propan-2-ol with phosgene or its derivatives. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include temperatures ranging from 0°C to 50°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene gas.
化学反应分析
Types of Reactions
Octyl propan-2-yl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octanol, propan-2-ol, and carbon dioxide.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, leading to the formation of a different carbonate ester.
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of carbamates or thiocarbonates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and a catalyst such as hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols, catalysts such as titanium alkoxides, and moderate temperatures (50°C to 100°C).
Nucleophilic Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane, and mild temperatures (0°C to 50°C).
Major Products
Hydrolysis: Octanol, propan-2-ol, and carbon dioxide.
Transesterification: Different carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Carbamates or thiocarbonates.
科学研究应用
Octyl propan-2-yl carbonate has several scientific research applications:
Organic Synthesis:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the production of polymers and other materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of octyl propan-2-yl carbonate involves its ability to act as a carbonylating agent. The carbonate group can react with nucleophiles to form carbamates or other derivatives. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
Dimethyl Carbonate: A simpler carbonate ester with two methyl groups.
Diethyl Carbonate: Contains two ethyl groups and is used in similar applications.
Diphenyl Carbonate: Contains two phenyl groups and is used in the production of polycarbonates.
Uniqueness
Octyl propan-2-yl carbonate is unique due to its combination of an octyl group and a propan-2-yl group, which imparts specific physical and chemical properties. This combination makes it suitable for applications where both hydrophobicity and reactivity are desired.
属性
CAS 编号 |
1680-32-6 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC 名称 |
octyl propan-2-yl carbonate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-10-14-12(13)15-11(2)3/h11H,4-10H2,1-3H3 |
InChI 键 |
GXPAJEVWRLBRHB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
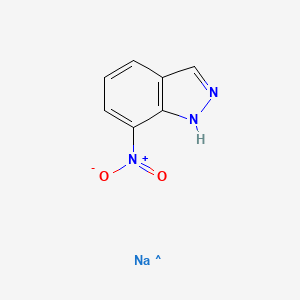
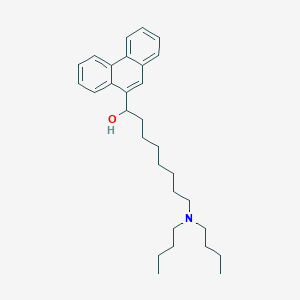
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)


![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)


